(Z)-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2,2-diphenylacetamide
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Description
(Z)-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2,2-diphenylacetamide is a useful research compound. Its molecular formula is C25H24N2O2S and its molecular weight is 416.54. The purity is usually 95%.
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Biological Activity
(Z)-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2,2-diphenylacetamide is a complex organic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article synthesizes existing research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.
Biological Activity Overview
Research indicates that compounds containing thiazole rings exhibit a broad spectrum of biological activities, including:
- Antimicrobial Activity : Studies have shown that thiazole derivatives can possess significant antibacterial and antifungal properties. For instance, compounds similar to this compound have demonstrated effectiveness against various pathogens in vitro .
- Analgesic Effects : Some studies suggest that thiazole-based compounds may act as analgesics by inhibiting cyclooxygenase enzymes (COX-1 and COX-2). Molecular docking studies indicate that these compounds could effectively bind to the active sites of these enzymes, potentially leading to pain relief .
Case Studies and Research Findings
-
Synthesis and Antimicrobial Evaluation :
Compound Name MIC (µg/mL) Activity Type Compound A 50 Antibacterial Compound B 75 Antifungal -
Docking Studies for Analgesic Activity :
Docking Score Binding Affinity (kcal/mol) Compound X -8.5 Compound Y -7.9 - In Vivo Analgesic Testing :
While the exact mechanism of action for this compound remains to be fully elucidated, it is hypothesized to involve:
- Inhibition of COX Enzymes : By binding to the active sites of COX-1 and COX-2 enzymes, the compound may reduce the synthesis of pro-inflammatory prostaglandins.
- Antioxidant Activity : Some thiazole derivatives have been shown to scavenge reactive oxygen species (ROS), contributing to their protective effects in cellular models .
Properties
IUPAC Name |
N-[3-(2-ethoxyethyl)-1,3-benzothiazol-2-ylidene]-2,2-diphenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O2S/c1-2-29-18-17-27-21-15-9-10-16-22(21)30-25(27)26-24(28)23(19-11-5-3-6-12-19)20-13-7-4-8-14-20/h3-16,23H,2,17-18H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJATUJJSERFEET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C2=CC=CC=C2SC1=NC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.